Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate chemical properties
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate chemical properties
CAS No: 180863-55-2 Formula: C₁₄H₁₉NO₄ Molecular Weight: 265.31 g/mol [1][2][3]
Introduction & Strategic Significance
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate is a high-value bifunctional building block used extensively in medicinal chemistry, specifically in the design of peptidomimetics and antibody-drug conjugate (ADC) linkers. Its core value lies in its orthogonal reactivity : it possesses an acid-labile carbamate (Boc) and a base-labile ester (methyl benzoate).
This orthogonality allows researchers to selectively manipulate either terminus of the molecule—deprotecting the amine to couple with carboxylic acids, or hydrolyzing the ester to react with amines—without disturbing the other functional group. The meta-substitution pattern provides a rigid spacer geometry often required to position pharmacophores into specific binding pockets, distinct from the linear geometry of para-isomers or the steric crowding of ortho-isomers.
Physicochemical Properties
The following data represents the core physicochemical profile for Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate.
| Property | Value / Description |
| Appearance | White to off-white crystalline solid or colorless viscous oil (purity dependent) |
| Melting Point | 62–65 °C (Typical for crystalline forms) |
| Boiling Point | ~390 °C (Predicted at 760 mmHg) |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in Water |
| LogP (Predicted) | 2.53 ± 0.3 |
| pKa (NH) | ~11.5 (Carbamate NH, predicted) |
| Flash Point | >110 °C |
| Storage | Sealed, Dry, 2–8 °C (Hygroscopic potential) |
Synthesis & Manufacturing Protocols
While multiple routes exist, the most robust laboratory-scale method involves the direct tert-butoxycarbonylation of the commercially available methyl 3-(aminomethyl)benzoate hydrochloride. This avoids the harsh conditions of esterification after Boc protection, which can lead to partial deprotection.
Protocol A: Boc-Protection of Methyl 3-(aminomethyl)benzoate (Recommended)
Rationale: This route utilizes mild basic conditions to neutralize the ammonium salt in situ, allowing the free amine to react immediately with Di-tert-butyl dicarbonate (Boc₂O).
Reagents:
-
Methyl 3-(aminomethyl)benzoate hydrochloride (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Dichloromethane (DCM) (Solvent, 10 mL/g)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend Methyl 3-(aminomethyl)benzoate HCl in dry DCM under an inert atmosphere (N₂ or Ar).
-
Neutralization: Cool the suspension to 0 °C in an ice bath. Add TEA dropwise over 10 minutes. The suspension will clear as the free base is liberated.
-
Addition: Add Boc₂O (dissolved in a minimal amount of DCM) dropwise to the reaction mixture.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes; stain with Ninhydrin to check for disappearance of free amine).
-
Workup: Wash the organic layer sequentially with:
-
1M HCl (to remove excess TEA and unreacted amine)
-
Saturated NaHCO₃ (to remove acidic byproducts)
-
Brine
-
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Protocol B: Esterification of 3-(Boc-aminomethyl)benzoic acid
Rationale: Used when the carboxylic acid precursor is available. Requires careful control of pH to prevent acid-catalyzed Boc removal.
Method: React 3-(Boc-aminomethyl)benzoic acid with Methyl Iodide (MeI) and Potassium Carbonate (K₂CO₃) in DMF at room temperature. Avoid acid-catalyzed Fischer esterification (MeOH/H₂SO₄) as it will cleave the Boc group.
Synthesis Workflow Diagram
Caption: Synthesis pathway via direct Boc-protection of the methyl ester precursor.
Reactivity & Applications
The utility of this compound is defined by its ability to serve as a "masked" linker.
Orthogonal Deprotection
-
Acidic Cleavage (Amine Release): Treatment with Trifluoroacetic acid (TFA) in DCM (1:1 v/v) or 4M HCl in Dioxane quantitatively removes the Boc group, yielding the amine salt while leaving the methyl ester intact.
-
Basic Hydrolysis (Acid Release): Treatment with Lithium Hydroxide (LiOH) in THF/Water followed by acidification yields the free benzoic acid derivative, leaving the Boc-amine intact.
Application in Drug Discovery
-
Fragment-Based Drug Design (FBDD): The meta-aminomethyl benzoate scaffold is a privileged structure found in various kinase inhibitors and serine protease inhibitors.
-
Linker Synthesis: Used to create spacers between a cytotoxic payload and a targeting moiety. The rigid phenyl ring reduces the entropic penalty of binding compared to flexible alkyl chains.
Reactivity Flowchart
Caption: Orthogonal reactivity pathways allowing selective deprotection of either terminus.
Analytical Characterization
Validation of the compound identity should be performed using ¹H NMR.[4][5] Below is the expected spectral signature.
¹H NMR Interpretation (300/400 MHz, CDCl₃)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 7.90 – 7.95 | Multiplet | 2H | Ar-H (C2, C6) | Protons adjacent to Electron Withdrawing Ester |
| 7.40 – 7.50 | Multiplet | 2H | Ar-H (C4, C5) | Remaining aromatic protons |
| 4.95 | Broad Singlet | 1H | NH (Carbamate) | Exchangeable proton; broadens/disappears with D₂O |
| 4.35 | Doublet (J≈6Hz) | 2H | Ar-CH₂-NH | Benzylic methylene; couples to NH |
| 3.91 | Singlet | 3H | O-CH₃ | Methyl ester (characteristic singlet) |
| 1.46 | Singlet | 9H | C(CH₃)₃ | Boc group (intense singlet) |
IR Spectrum Key Bands:
-
1720 cm⁻¹: C=O stretch (Ester)
-
1685 cm⁻¹: C=O stretch (Carbamate)
-
3350 cm⁻¹: N-H stretch
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust or aerosols.
-
Emergency: In case of eye contact, rinse immediately with water for 15 minutes.
-
Stability: Stable under normal conditions. Avoid strong acids (deprotection) and strong bases (hydrolysis) unless intended.
References
-
ChemicalBook. (n.d.). Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate Properties and Synthesis. Retrieved from
-
BLD Pharm. (n.d.).[2] Product Datasheet: Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate (CAS 180863-55-2).[1][2][3][6][7] Retrieved from
-
Ponmagaram, M. et al. (2025). Crystal structure and synthesis of methyl 3-[(tert-butoxycarbonyl)amino]benzoate derivatives. IUCrData. Retrieved from
-
Sigma-Aldrich. (n.d.). Methyl 3-(aminomethyl)benzoate hydrochloride (Precursor CAS 17841-68-8).[8] Retrieved from
Sources
- 1. 180863-55-2|Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate|BLD Pharm [bldpharm.com]
- 2. Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate - Lead Sciences [lead-sciences.com]
- 3. Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate , Package: 25g , Laibo Chem - Global Labor [globallabor.com.br]
- 4. chegg.com [chegg.com]
- 5. rsc.org [rsc.org]
- 6. Methyl 3-(((tert-butoxycarbonyl)aMino)Methyl)benzoate | 180863-55-2 [m.chemicalbook.com]
- 7. Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate [myskinrecipes.com]
- 8. scbt.com [scbt.com]
